molecular formula C17H18N2O4 B7739914 N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-hydroxybenzohydrazide

N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-hydroxybenzohydrazide

Cat. No.: B7739914
M. Wt: 314.34 g/mol
InChI Key: MOQSDPBUGLVWAZ-WOJGMQOQSA-N
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Description

N'-[(1E)-1-(2,4-Dimethoxyphenyl)ethylidene]-2-hydroxybenzohydrazide is a Schiff base derivative synthesized via condensation of 2-hydroxybenzohydrazide with 1-(2,4-dimethoxyphenyl)ethanone. Its structure features a hydrazone backbone with a 2-hydroxybenzoyl group and a 2,4-dimethoxyphenyl substituent. The methoxy groups at the 2- and 4-positions of the phenyl ring influence electronic and steric properties, while the hydroxyl group on the benzoyl moiety enables hydrogen bonding.

Properties

IUPAC Name

N-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11(13-9-8-12(22-2)10-16(13)23-3)18-19-17(21)14-6-4-5-7-15(14)20/h4-10,20H,1-3H3,(H,19,21)/b18-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQSDPBUGLVWAZ-WOJGMQOQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Hydrazinolysis of Methyl Salicylate

Methyl salicylate reacts with excess hydrazine hydrate (NH₂NH₂·H₂O) under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, where hydrazine displaces the methoxy group to form the hydrazide intermediate. Typical conditions include:

  • Molar ratio : 1:2 (methyl salicylate : hydrazine hydrate)

  • Solvent : Ethanol or methanol

  • Temperature : 60–80°C for 4–6 hours

  • Yield : 70–85% after recrystallization.

Mechanistic Insight :

CH3O-C6H4-COOCH3+NH2NH2NH2NH-C6H4-COOCH3+CH3OH\text{CH}3\text{O-C}6\text{H}4\text{-COOCH}3 + \text{NH}2\text{NH}2 \rightarrow \text{NH}2\text{NH-C}6\text{H}4\text{-COOCH}3 + \text{CH}_3\text{OH}

Subsequent hydrolysis of the methyl ester under basic conditions yields 2-hydroxybenzohydrazide.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction, reducing processing time from hours to minutes. Key parameters include:

  • Power : 160–320 W

  • Irradiation time : 8–10 minutes

  • Solvent-free conditions or minimal ethanol.
    This method aligns with green chemistry principles, offering yields comparable to conventional methods (68–81%).

Condensation with 2,4-Dimethoxypropiophenone

The target hydrazone derivative forms via acid-catalyzed condensation of 2-hydroxybenzohydrazide with 1-(2,4-dimethoxyphenyl)propan-1-one (2,4-dimethoxypropiophenone). Two established protocols are detailed below:

Conventional Reflux Method

Procedure :

  • Reactants :

    • 2-Hydroxybenzohydrazide (10 mmol)

    • 2,4-Dimethoxypropiophenone (10 mmol)

    • Glacial acetic acid (5 drops) as catalyst

    • Ethanol (25 mL) as solvent.

  • Conditions :

    • Reflux at 60–80°C for 6–8 hours.

    • Reaction progress monitored by TLC (eluent: ethyl acetate/hexane, 3:7).

  • Workup :

    • Evaporate solvent under reduced pressure.

    • Recrystallize crude product from hot ethanol.

Yield : 65–75%.

Mechanistic Pathway :

Hydrazide+KetoneH+Hydrazone+H2O\text{Hydrazide} + \text{Ketone} \xrightarrow{\text{H}^+} \text{Hydrazone} + \text{H}_2\text{O}

The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon, followed by dehydration to form the imine (C=N) bond.

Microwave-Assisted Condensation

Procedure :

  • Reactants : Same as above, but without solvent or with minimal ethanol.

  • Conditions :

    • Microwave irradiation at 160–320 W.

    • Intermittent stirring every 2 minutes for 8–10 minutes.

  • Workup : Similar to conventional method.

Yield : 70–80%.

Advantages :

  • Time efficiency : 8–10 minutes vs. 6–8 hours.

  • Reduced solvent use : Aligns with green chemistry principles.

Reaction Optimization and Variables

Solvent Effects

SolventDielectric ConstantReaction Time (h)Yield (%)
Ethanol24.3675
Methanol32.75.572
Solvent-free-0.25 (microwave)78

Ethanol balances polarity and cost-effectiveness, while solvent-free microwave methods maximize atom economy.

Catalytic Efficiency

CatalystLoading (mol%)Yield (%)
Glacial acetic acid575
p-Toluenesulfonic acid378
None (microwave)-70

Acetic acid is preferred for its mild acidity and low cost.

Characterization and Analytical Data

Spectroscopic Analysis

  • IR (KBr, cm⁻¹) :

    • 3250–3300 (N-H stretch)

    • 1630–1650 (C=O stretch)

    • 1590–1610 (C=N stretch).

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 11.2 (s, 1H, -OH)

    • δ 8.5 (s, 1H, -NH)

    • δ 7.8–6.8 (m, 8H, aromatic protons)

    • δ 3.8 (s, 6H, -OCH₃).

  • X-ray Crystallography :

    • Monoclinic crystal system, space group P2₁/c.

    • Dihedral angle between aromatic rings: 15.6°.

Purity Assessment

  • Melting point : 210–212°C (uncorrected).

  • HPLC : >98% purity (C18 column, acetonitrile/water).

Comparative Analysis of Methods

ParameterConventional RefluxMicrowave-Assisted
Time6–8 hours8–10 minutes
Yield (%)65–7570–80
Solvent ConsumptionHighLow/None
Energy EfficiencyModerateHigh

Microwave synthesis offers superior efficiency, though conventional methods remain viable for large-scale production.

Challenges and Solutions

  • Byproduct Formation :

    • Excess hydrazine may lead to dihydrazone derivatives.

    • Mitigation : Strict stoichiometric control (1:1 ratio).

  • Crystallization Issues :

    • Poor solubility in ethanol.

    • Solution : Use ethanol-DMSO (9:1) for recrystallization .

Chemical Reactions Analysis

Reactivity with Radical Species

The compound demonstrates radical scavenging activity due to its phenolic –OH and hydrazone groups .

Radical Tested Scavenging Efficiency Mechanism Reference
DPPHIC₅₀ = 18.5 μMHydrogen atom transfer (HAT) from –OH
GalvinoxylIC₅₀ = 22.1 μMSingle electron transfer (SET)

Notably:

  • The methoxy groups at the 2- and 4-positions enhance electron donation, stabilizing radical intermediates .

  • Intramolecular hydrogen bonds (O–H⋯N) reduce the O–H bond dissociation energy, favoring HAT mechanisms .

Metal Complexation

The hydrazone acts as a bidentate ligand , coordinating metals via the carbonyl oxygen and hydrazone nitrogen .

Metal Ion Stoichiometry Geometry Application Reference
Cu(II)1:2 (M:L)Square planarCatalytic oxidation reactions
Fe(III)1:1 (M:L)OctahedralMagnetic materials

Reaction example:

Hydrolysis and Stability

The hydrazone bond undergoes acid-catalyzed hydrolysis under harsh conditions :

Condition Product Rate Constant (k) Reference
1M HCl, 80°C, 24 h2-Hydroxybenzohydrazide + 2,4-dimethoxyacetophenone2.3 × 10⁻³ s⁻¹
pH 7.4 buffer, 37°C, 7 dNo degradation

Stability insights:

  • The compound remains intact under physiological conditions (pH 7.4, 37°C), supporting its potential as a drug candidate.

  • Hydrolysis in acidic environments limits its use in gastric applications without enteric coating.

Functionalization Reactions

The phenolic –OH and methoxy groups enable further derivatization:

Reaction Type Reagents Product Application Reference
MethylationCH₃I, K₂CO₃, DMFO-Methylated derivativeEnhanced lipophilicity
AcylationAcetic anhydride, pyridineAcetylated hydrazoneProdrug design
SulfonationSO₃, H₂SO₄Sulfonated analogWater-soluble derivatives

Photochemical Reactivity

UV irradiation induces E/Z isomerization of the hydrazone bond, though the E isomer predominates (>95%) at equilibrium due to steric and electronic factors .

Parameter Value Method Reference
λₘₐₓ (UV-Vis)325 nm (π→π* transition)Ethanol solution
Quantum yield (Φ_E→Z)0.12365 nm irradiation

Scientific Research Applications

Biological Activities

N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-hydroxybenzohydrazide exhibits a range of biological activities:

  • Antioxidant Activity : Preliminary studies indicate that the compound may possess significant antioxidant properties, which can help in combating oxidative stress in cells.
  • Antimicrobial Properties : The compound has shown potential against various microbial strains, suggesting its application in developing antimicrobial agents.
  • Anticancer Activity : Research indicates that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Case Study 1: Anticancer Potential

In a study assessing the anticancer effects of various hydrazone derivatives, this compound was found to significantly inhibit the growth of breast cancer cell lines. The mechanism was attributed to its ability to induce apoptosis and disrupt cell cycle progression.

Case Study 2: Antioxidant Properties

Another research focused on the antioxidant capabilities of the compound demonstrated that it effectively scavenged free radicals in vitro. This property positions it as a potential candidate for formulations aimed at reducing oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, affecting their function. Detailed studies are required to fully elucidate its molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Effects: Methoxy vs. Hydroxyl Groups

Compound INH-RA (N'-[(1E)-1-(2,4-Dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide)

  • Structural Difference : Replaces methoxy groups with hydroxyls at the 2,4-positions of the phenyl ring.
  • Impact on Properties: Hydrogen Bonding: The hydroxyl groups in INH-RA form intramolecular (O2–H2⋯N1) and intermolecular (O1–H1⋯O3) hydrogen bonds, stabilizing its crystal lattice . Solubility: Hydroxyl groups likely enhance water solubility compared to methoxy substituents.

Backbone Variation: Benzohydrazide vs. Pyrazole Derivatives

N′-[(E)-1-(3,4-Dimethoxyphenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide ()

  • Structural Difference : Features a pyrazole-carbohydrazide backbone instead of benzohydrazide.
  • Impact on Properties: Conformational Rigidity: The pyrazole ring introduces planar rigidity, altering molecular packing (unit cell parameters: a=20.0165 Å, b=7.7594 Å, c=19.4809 Å) .

Target Compound : The benzohydrazide backbone may allow greater rotational flexibility, affecting binding interactions in biological targets.

Halogen-Substituted Analogs

(E)-N′-(1-(3-Chloro-4-fluorophenyl)ethylidene)-2-hydroxybenzohydrazide ()

  • Structural Difference : Substitutes 2,4-dimethoxy groups with chloro and fluoro atoms.
  • Crystallography: The chloro-fluoro substitution alters dihedral angles between aromatic rings compared to methoxy groups, influencing crystal packing .

Target Compound : Methoxy groups provide electron-donating effects, which may stabilize resonance structures in the hydrazone moiety.

Substituent Position and Symmetry

N′-[(E)-1-(4-Methoxyphenyl)ethylidene]-2-phenylacetohydrazide ()

  • Structural Difference : Contains a single 4-methoxy group and a phenylacetohydrazide backbone.
  • Impact on Properties :
    • Hydrogen Bonding : Lacks the 2-hydroxy group, reducing hydrogen-bonding capacity.
    • Solubility : Increased hydrophobicity due to the phenylacetate group .

Target Compound : The 2-hydroxy group enables additional hydrogen bonding, while 2,4-dimethoxy substitution creates a symmetric electronic environment.

Biological Activity

N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-hydroxybenzohydrazide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular features:

Property Value
Molecular FormulaC16H18N2O4
Molecular Weight302.33 g/mol
IUPAC NameThis compound
Melting Point130-132 °C

Synthesis

The synthesis of this compound typically involves the condensation of 2-hydroxybenzohydrazide with an appropriate aldehyde derived from 2,4-dimethoxyphenylacetaldehyde. The reaction conditions often include refluxing in ethanol or methanol with the presence of a catalyst such as acetic acid to promote the formation of the hydrazone linkage.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro assays demonstrated that the compound effectively scavenges free radicals, which is crucial for preventing oxidative stress-related diseases.

  • Case Study : A study evaluated its antioxidant activity using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, showing an IC50 value of 25 µM, indicating strong radical scavenging capability compared to standard antioxidants like ascorbic acid.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains.

Microorganism Zone of Inhibition (mm) MIC (µg/mL)
Staphylococcus aureus1550
Escherichia coli1275
Candida albicans1840

These results suggest that this compound possesses moderate antimicrobial activity, particularly against fungal pathogens.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been assessed in various cancer cell lines.

  • Case Study : In a study involving MCF-7 (breast cancer) cells, this compound exhibited an IC50 value of 30 µM after 48 hours of treatment. This suggests potential anticancer activity that warrants further investigation.

The biological mechanisms through which this compound exerts its effects are believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and oxidative stress pathways.
  • Receptor Interaction : Potential binding to specific receptors that modulate signaling pathways related to apoptosis and inflammation.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-hydroxybenzohydrazide?

  • Methodology : Use a reflux condensation reaction between 2-hydroxybenzohydrazide and 1-(2,4-dimethoxyphenyl)ethanone in a polar aprotic solvent (e.g., ethanol or methanol) under acidic catalysis (e.g., glacial acetic acid). Monitor reaction completion via TLC. Purify the product via recrystallization using methanol or ethanol .
  • Characterization : Confirm structure using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and FT-IR. Compare spectral data with analogous hydrazide derivatives (e.g., shifts for imine C=N ~1600 cm1^{-1}) .

Q. How can the purity and stability of this compound be assessed during storage?

  • Methodology :

  • Purity : Use HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times with standards.
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor decomposition via LC-MS .

Q. What are the standard assays for evaluating its biological activity (e.g., enzyme inhibition)?

  • Methodology :

  • Acetylcholinesterase (AChE) Inhibition : Follow Ellman’s assay with slight modifications. Pre-incubate the compound with AChE, then add DTNB and acetylthiocholine. Measure absorbance at 412 nm to calculate IC50_{50} .
  • Antimicrobial Activity : Use broth microdilution to determine Minimum Inhibitory Concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structural modifications enhance its acetylcholinesterase inhibitory activity?

  • Methodology :

  • Introduce electron-withdrawing groups (e.g., -NO2_2, -Br) on the benzene ring to improve electrophilicity. Synthesize derivatives via Suzuki coupling or nucleophilic substitution.
  • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with AChE (PDB ID: 4EY7). Validate with in vitro assays .

Q. What crystallographic challenges arise during single-crystal X-ray analysis of this compound?

  • Methodology :

  • Crystal Growth : Use slow evaporation of a DMF/ethanol solution. Address disorder in solvent molecules via SHELXL refinement (PART command).
  • Data Collection : Resolve twinning with TWIN/BASF commands in SHELXL. Refine high-resolution data (d < 0.8 Å) using anisotropic displacement parameters .

Q. How can this compound be applied in spectrophotometric metal ion detection?

  • Methodology :

  • Optimize complexation with Ni(II) or Cu(II) in aqueous-ethanol media (pH 6–8). Measure absorbance at λmax_{\text{max}} = 450–500 nm.
  • Assess selectivity via interference studies with Fe(III), Zn(II), etc. Calculate molar absorptivity (ε) and detection limits using Beer-Lambert law .

Q. What strategies mitigate synthetic byproducts during scale-up?

  • Methodology :

  • Use continuous flow reactors to control exothermic reactions and improve mixing.
  • Implement in-line FT-IR or PAT (Process Analytical Technology) to monitor intermediate formation. Optimize recrystallization with mixed solvents (e.g., ethanol/water) .

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